molecular formula C13H20BNO2S B13550102 5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

Cat. No.: B13550102
M. Wt: 265.2 g/mol
InChI Key: DUBSEXOTBOPKLN-BQYQJAHWSA-N
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Description

5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole is a complex organic compound that features a thiazole ring substituted with an ethyl group and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Vinyl Group: The vinyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the vinyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the vinyl group or the thiazole ring.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The presence of the boron-containing moiety allows for unique interactions with biological molecules, potentially leading to the inhibition of enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness

5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole is unique due to its combination of a thiazole ring with a boron-containing moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H20BNO2S

Molecular Weight

265.2 g/mol

IUPAC Name

5-ethyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

InChI

InChI=1S/C13H20BNO2S/c1-6-10-9-15-11(18-10)7-8-14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3/b8-7+

InChI Key

DUBSEXOTBOPKLN-BQYQJAHWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=NC=C(S2)CC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=NC=C(S2)CC

Origin of Product

United States

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